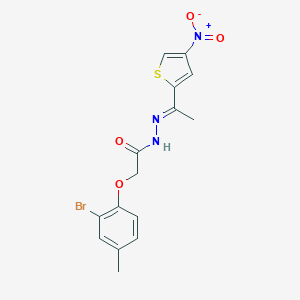
2-(2-bromo-4-methylphenoxy)-N'-(1-{4-nitro-2-thienyl}ethylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenoxy)-N'-(1-{4-nitro-2-thienyl}ethylidene)acetohydrazide, commonly known as BME, is a synthetic compound that has been widely used in scientific research for its unique properties. BME is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in many physiological processes, including acid-base balance, respiration, and the production of cerebrospinal fluid.
作用機序
BME inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. Carbonic anhydrase is involved in the conversion of carbon dioxide to bicarbonate, which is an important process in many physiological processes. By inhibiting carbonic anhydrase, BME disrupts this process and leads to changes in acid-base balance, respiration, and cerebrospinal fluid production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BME are complex and depend on the dose and duration of exposure. In general, BME inhibits carbonic anhydrase activity, which leads to changes in acid-base balance, respiration, and cerebrospinal fluid production. BME has also been shown to have anti-inflammatory and anti-convulsant properties, which may be useful in the treatment of certain diseases.
実験室実験の利点と制限
BME has several advantages for use in lab experiments, including its potency as a carbonic anhydrase inhibitor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, BME also has several limitations, including its complex synthesis method, its instability in solution, and the potential for off-target effects.
将来の方向性
There are several future directions for research on BME, including the development of new carbonic anhydrase inhibitors based on the structure of BME, the investigation of the role of carbonic anhydrase in cancer and other diseases, and the development of new drugs for the treatment of glaucoma and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of BME and its potential for use in clinical settings.
Conclusion:
In conclusion, BME is a synthetic compound that has been widely used in scientific research for its unique properties as a carbonic anhydrase inhibitor. BME has several advantages for use in lab experiments, including its potency and ability to cross the blood-brain barrier, but also has limitations, including its complex synthesis method and potential for off-target effects. Future research on BME may lead to the development of new treatments for diseases such as glaucoma and epilepsy and a better understanding of the role of carbonic anhydrase in cancer and other diseases.
合成法
BME can be synthesized using a multistep process involving the reaction of 2-bromo-4-methylphenol with 1-thio-2-nitroethene followed by the reaction of the resulting product with acetic hydrazide. The final product is then purified using column chromatography to obtain pure BME. The synthesis of BME is a complex process that requires specialized equipment and expertise.
科学的研究の応用
BME has been used in a variety of scientific research applications, including the study of carbonic anhydrase inhibitors, the development of new drugs for the treatment of diseases such as glaucoma and epilepsy, and the investigation of the role of carbonic anhydrase in cancer. BME has also been used to study the physiological effects of carbonic anhydrase inhibition, including changes in acid-base balance, respiration, and cerebrospinal fluid production.
特性
製品名 |
2-(2-bromo-4-methylphenoxy)-N'-(1-{4-nitro-2-thienyl}ethylidene)acetohydrazide |
|---|---|
分子式 |
C15H14BrN3O4S |
分子量 |
412.3 g/mol |
IUPAC名 |
2-(2-bromo-4-methylphenoxy)-N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C15H14BrN3O4S/c1-9-3-4-13(12(16)5-9)23-7-15(20)18-17-10(2)14-6-11(8-24-14)19(21)22/h3-6,8H,7H2,1-2H3,(H,18,20)/b17-10+ |
InChIキー |
AIOUATVQMSPUKY-LICLKQGHSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC(=CS2)[N+](=O)[O-])Br |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC(=CS2)[N+](=O)[O-])Br |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC(=CS2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)

![2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
![1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B269656.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269664.png)
![4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B269667.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B269668.png)
![ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269669.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)